molecular formula C13H10NPS2 B14465496 2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide CAS No. 73713-83-4

2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide

Cat. No.: B14465496
CAS No.: 73713-83-4
M. Wt: 275.3 g/mol
InChI Key: JDXYRORFFQDVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide typically involves the reaction of 2-aminothiophenol with phosphorus trichloride and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphorines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2H-1,3,2-benzothiazaphosphorine 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Similar in structure but lacks the phosphorus atom.

    2-Phenyl-1,3,2-dioxaphosphorine: Contains oxygen instead of sulfur.

    2-Phenyl-1,3,2-thiazaphosphorine: Similar but with different substituents on the phosphorus atom.

Properties

CAS No.

73713-83-4

Molecular Formula

C13H10NPS2

Molecular Weight

275.3 g/mol

IUPAC Name

2-phenyl-2-sulfanylidene-1,3,2λ5-benzothiazaphosphinine

InChI

InChI=1S/C13H10NPS2/c16-15(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-15/h1-10H

InChI Key

JDXYRORFFQDVQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=S)N=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.